

Application Note: Quantitative Analysis of 5-(*m*-Tolyl)nicotinic Acid

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Compound of Interest

Compound Name: 5-(*m*-Tolyl)nicotinic acid

CAS No.: 887973-34-4

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Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of **5-(*m*-Tolyl)nicotinic acid**, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for accurate quantification in drug development and quality control, this document outlines robust analytical methodologies. We present protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering solutions for a range of analytical sensitivities and specificities. Furthermore, a foundational UV-Vis spectrophotometric method is described for rapid, high-concentration measurements. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and reproducibility. All methods are discussed in the context of International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4][5][6]

Introduction: The Importance of 5-(*m*-Tolyl)nicotinic Acid Quantification

5-(m-Tolyl)nicotinic acid is a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1] As a derivative of nicotinic acid (Vitamin B3), it plays a significant role in the development of drugs targeting a range of metabolic and neurological disorders.[1][7][8] The purity and concentration of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, the development of accurate and reliable analytical methods for its quantification is paramount for researchers, scientists, and drug development professionals.

This application note provides a detailed examination of several analytical techniques suitable for the quantification of **5-(m-Tolyl)nicotinic acid**. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Chemical Structure and Properties of **5-(m-Tolyl)nicotinic Acid**:

- IUPAC Name: 5-(3-Methylphenyl)pyridine-3-carboxylic acid
- Molecular Formula: C₁₃H₁₁NO₂
- Molecular Weight: 213.23 g/mol
- General Properties: As a derivative of nicotinic acid, it is expected to be a crystalline solid with some solubility in organic solvents and aqueous solutions, particularly at adjusted pH. The presence of the tolyl group increases its hydrophobicity compared to nicotinic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and intermediates due to its robustness, precision, and cost-effectiveness. The method separates the analyte of interest from other components in a sample mixture based on its interaction with a stationary phase, followed by detection using a UV-Vis detector.

Principle of the Method

The separation of **5-(m-Tolyl)nicotinic acid** is achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The analyte is retained

on the column based on its hydrophobicity. The quantification is based on the principle that the absorbance of UV light by the analyte is directly proportional to its concentration, following the Beer-Lambert law. The wavelength of maximum absorbance (λ_{max}) for nicotinic acid derivatives is typically in the range of 260-265 nm.[9][10]

Experimental Protocol

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).

Reagents:

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (or other suitable acid for pH adjustment).
- Ultrapure water.
- **5-(m-Tolyl)nicotinic acid** reference standard.

Chromatographic Conditions (Starting Point for Method Development):

Parameter	Condition	Rationale
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid	The organic modifier (acetonitrile) elutes the analyte from the C18 column. Formic acid is added to control the pH and ensure the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape.
Column	C18 (4.6 x 150 mm, 5 μm)	A standard reverse-phase column suitable for the separation of moderately nonpolar compounds.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.
Column Temperature	30 °C	Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength	262 nm	Based on the typical absorbance maximum for nicotinic acid derivatives.[9] [10] This should be experimentally verified.
Injection Volume	10 μL	A standard injection volume to ensure good peak shape and sensitivity.

Procedure:

- Standard Stock Solution Preparation (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of **5-(m-Tolyl)nicotinic acid** reference standard and transfer it to a 10 mL volumetric flask.

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and make up to the mark.

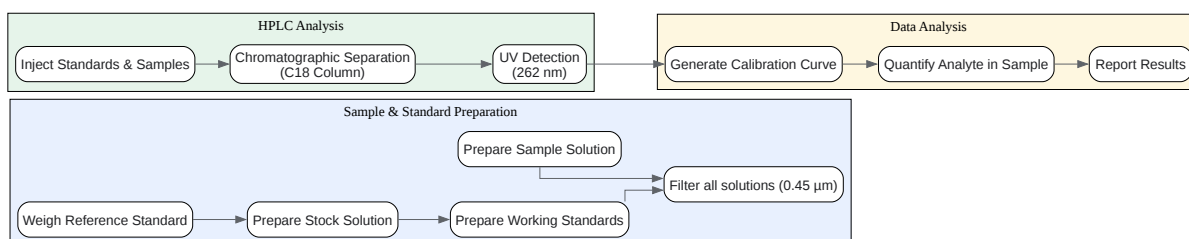
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
- Sample Preparation: Dissolve the sample containing **5-(m-Tolyl)nicotinic acid** in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
- Calibration Curve: Inject the working standard solutions in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the prepared sample solution and determine the concentration of **5-(m-Tolyl)nicotinic acid** from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

The developed method must be validated to ensure it is suitable for its intended purpose.^{[2][5]}

Validation Parameter	Acceptance Criteria
Specificity	The analyte peak should be well-resolved from any impurities or matrix components.
Linearity	Correlation coefficient (r^2) \geq 0.999 over the specified concentration range.
Accuracy	Recovery should be within 98-102% for the analyte.
Precision	Relative Standard Deviation (RSD) should be \leq 2% for repeatability and intermediate precision.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

HPLC-UV Workflow Diagram



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Caption: Workflow for the quantification of **5-(m-Tolyl)nicotinic acid** by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of **5-(m-Tolyl)nicotinic acid** in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice.^{[11][12]}

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion (the protonated molecule, $[M+H]^+$). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.

Experimental Protocol

Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- UPLC/HPLC system.
- Appropriate analytical column (e.g., C18 or HILIC).

Reagents:

- Acetonitrile (LC-MS grade).
- Methanol (LC-MS grade).
- Formic acid (LC-MS grade).
- Ultrapure water.
- **5-(m-Tolyl)nicotinic acid** reference standard.
- Internal Standard (IS), if available (e.g., a stable isotope-labeled analog).

LC-MS/MS Conditions (Starting Point for Method Development):

Parameter	Condition	Rationale
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile	A common mobile phase system for reverse-phase LC-MS, providing good ionization efficiency in positive ESI mode.
Gradient	A time-based gradient from low to high organic content to elute the analyte with good peak shape.	To ensure efficient elution and separation from matrix components.
Flow Rate	0.4 mL/min	A typical flow rate for UPLC/HPLC-MS applications.
Column	C18 (e.g., 2.1 x 50 mm, 1.8 μ m)	A shorter column with smaller particles is often used in LC-MS/MS for faster analysis times.
Ionization Mode	Electrospray Ionization (ESI), Positive	ESI is a soft ionization technique suitable for polar molecules. The pyridine nitrogen is readily protonated.
MRM Transition	Precursor ion $[M+H]^+$: m/z 214.2 Product ion: To be determined experimentally	The precursor ion corresponds to the protonated molecule. The product ion is determined by infusing a standard solution and performing a product ion scan. A common fragmentation for nicotinic acid derivatives involves the loss of the carboxylic acid group.

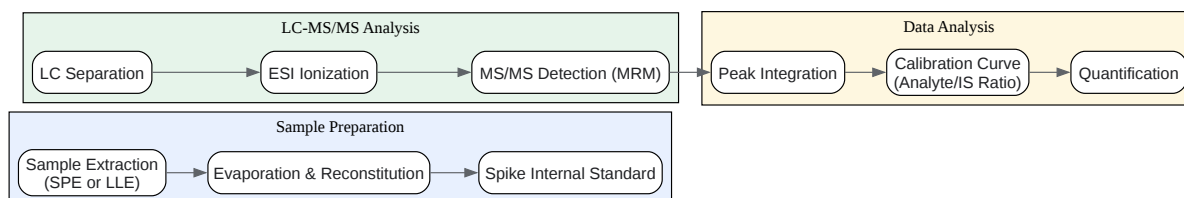
Procedure:

- **Tuning and Optimization:** Infuse a standard solution of **5-(m-Tolyl)nicotinic acid** into the mass spectrometer to determine the optimal precursor and product ions, as well as other MS

parameters (e.g., declustering potential, collision energy).

- **Standard and Sample Preparation:** Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., ng/mL range). Sample preparation may involve more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex matrices.[13]
- **Analysis:** Inject the standards and samples into the LC-MS/MS system and acquire data in MRM mode.
- **Quantification:** Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) versus concentration. Determine the concentration of the analyte in the samples from this curve.

LC-MS/MS Workflow Diagram



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Caption: Workflow for sensitive quantification by LC-MS/MS.

UV-Vis Spectrophotometry

For rapid, simple, and high-concentration measurements, such as in the analysis of bulk drug substance, UV-Vis spectrophotometry can be a suitable technique.[10][14]

Principle of the Method

This method relies on the direct measurement of the absorbance of a solution containing **5-(m-Tolyl)nicotinic acid** at its wavelength of maximum absorbance (λ_{\max}). The concentration is determined using a calibration curve that relates absorbance to concentration, following the Beer-Lambert law.

Experimental Protocol

Instrumentation:

- UV-Vis spectrophotometer (double beam).
- Quartz cuvettes (1 cm path length).
- Analytical balance and volumetric glassware.

Reagents:

- A suitable solvent in which the analyte is soluble and stable (e.g., ethanol, methanol, or 0.1 M HCl).^[15]
- **5-(m-Tolyl)nicotinic acid** reference standard.

Procedure:

- Determination of λ_{\max} : Prepare a dilute solution of **5-(m-Tolyl)nicotinic acid** in the chosen solvent and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance.
- Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 $\mu\text{g/mL}$).
- Working Standards and Calibration Curve: Prepare a series of dilutions from the stock solution to create a set of standards with concentrations that give absorbances in the linear range of the instrument (typically 0.1-1.0 AU). Measure the absorbance of each standard at the λ_{\max} and plot a calibration curve of absorbance versus concentration.

- **Sample Preparation:** Prepare a solution of the sample in the same solvent to a concentration that falls within the range of the calibration curve.
- **Sample Measurement:** Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the described analytical methods. These are typical values and will need to be confirmed during method validation for **5-(m-Tolyl)nicotinic acid**.

Method	Typical Linearity Range	Typical LOQ	Key Advantages	Key Limitations
HPLC-UV	1 - 100 µg/mL	~0.5 µg/mL	Robust, cost-effective, widely available.	Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS	0.1 - 1000 ng/mL[13][16]	< 0.1 ng/mL[16]	High sensitivity and selectivity, suitable for complex matrices.	Higher cost of instrumentation and maintenance, requires specialized expertise.
UV-Vis Spectrophotometry	5 - 25 µg/mL[9][10]	~1 µg/mL	Simple, rapid, low cost.	Low specificity, only suitable for pure samples or simple mixtures.

Conclusion

This application note provides a comprehensive overview of analytical methods for the quantification of **5-(m-Tolyl)nicotinic acid**. The choice of the most appropriate method will be dictated by the specific analytical needs, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry serve as a strong foundation for method development and validation in accordance with regulatory guidelines. It is imperative that any method be fully validated in the laboratory where it is to be used to ensure its suitability for the intended purpose.

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